molecular formula C21H37N3O6 B15256831 1-[(tert-Butoxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid

1-[(tert-Butoxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid

Cat. No.: B15256831
M. Wt: 427.5 g/mol
InChI Key: DWHDRBRINZKANT-FHERZECASA-N
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Description

1-[(tert-Butoxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid is a complex organic compound that features multiple functional groups, including tert-butoxycarbonyl (Boc) protecting groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butoxycarbonyl groups: This is usually done using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Coupling reactions: The piperidine ring is then coupled with other intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the Boc-protected nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc groups protect the nitrogen atoms, allowing selective reactions at other sites. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structure and the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Similar structure but lacks the piperazine ring.

    tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis with similar Boc protection.

Uniqueness

1-[(tert-Butoxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid is unique due to its dual Boc protection and the presence of both piperidine and piperazine rings. This makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C21H37N3O6

Molecular Weight

427.5 g/mol

IUPAC Name

5-[(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C21H37N3O6/c1-14-11-22(18(27)29-20(2,3)4)8-9-24(14)16-10-15(17(25)26)12-23(13-16)19(28)30-21(5,6)7/h14-16H,8-13H2,1-7H3,(H,25,26)/t14-,15?,16?/m0/s1

InChI Key

DWHDRBRINZKANT-FHERZECASA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2CC(CN(C2)C(=O)OC(C)(C)C)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCN1C2CC(CN(C2)C(=O)OC(C)(C)C)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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